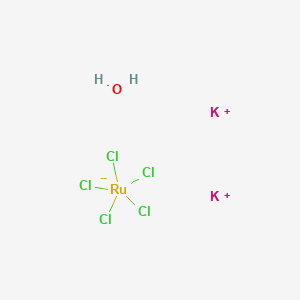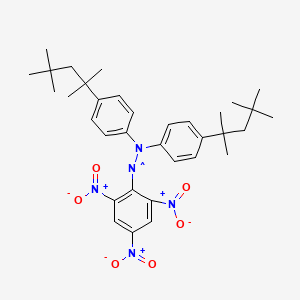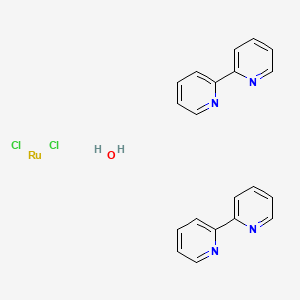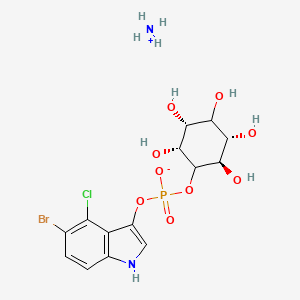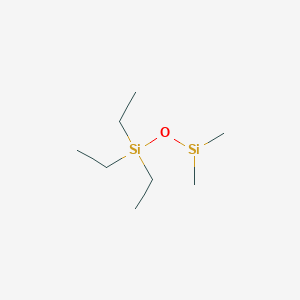
1,1,1-Triéthyl-3,3-diméthyldisiloxane
Vue d'ensemble
Description
1,1,1-Triethyl-3,3-dimethyldisiloxane is an organosilicon compound with the molecular formula C8H22OSi2. It is a transparent liquid commonly used in various chemical and industrial applications. This compound belongs to the siloxane family, which is characterized by silicon-oxygen bonds.
Applications De Recherche Scientifique
1,1,1-Triethyl-3,3-dimethyldisiloxane has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
This compound belongs to the class of organosilicon compounds, which are known for their wide range of applications in various fields such as materials science, pharmaceuticals, and chemical synthesis .
Mode of Action
Organosilicon compounds, in general, are known for their ability to form stable covalent bonds with other elements, which can lead to various chemical reactions .
Biochemical Pathways
Organosilicon compounds are known to participate in a variety of chemical reactions due to their unique chemical properties .
Méthodes De Préparation
1,1,1-Triethyl-3,3-dimethyldisiloxane can be synthesized through several methods. One common synthetic route involves the reaction of dimethyldichlorosilane with triethylsilane in the presence of a catalyst such as platinum. The reaction typically occurs under an inert atmosphere and at controlled temperatures to ensure high yield and purity .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Des Réactions Chimiques
1,1,1-Triethyl-3,3-dimethyldisiloxane undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrosilylation typically yields organosilicon compounds with new carbon-silicon bonds, while oxidation can produce silanols or siloxanes.
Comparaison Avec Des Composés Similaires
1,1,1-Triethyl-3,3-dimethyldisiloxane can be compared to other similar compounds such as:
1,1,3,3-Tetramethyldisiloxane: This compound is also used in hydrosilylation reactions and has similar reactivity but differs in its molecular structure and physical properties.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound is used as a ligand in organometallic chemistry and as a homogeneous catalyst.
1,1,1,3,3,5,5-Heptamethyltrisiloxane: This compound has additional methyl groups, which can influence its reactivity and applications.
The uniqueness of 1,1,1-Triethyl-3,3-dimethyldisiloxane lies in its specific combination of ethyl and methyl groups, which provide a balance of stability and reactivity, making it suitable for a wide range of applications.
Propriétés
InChI |
InChI=1S/C8H21OSi2/c1-6-11(7-2,8-3)9-10(4)5/h6-8H2,1-5H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLXGYDOJZVEFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)O[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556460 | |
| Record name | 3,3,3-Triethyl-1,1-dimethyldisiloxanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80907-11-5 | |
| Record name | 3,3,3-Triethyl-1,1-dimethyldisiloxanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


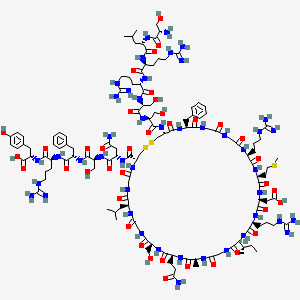

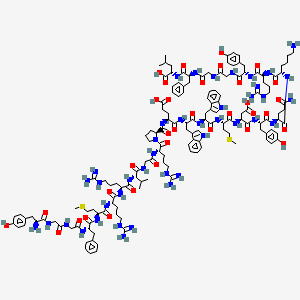
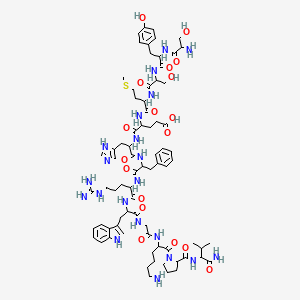


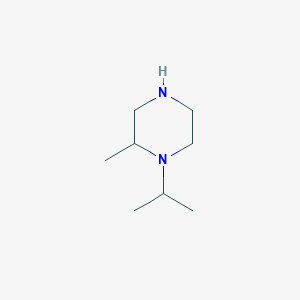
![4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1591430.png)
